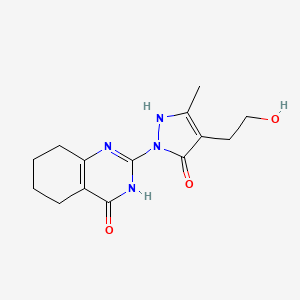

2-(5-Hydroxy-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro-4-quinazolinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

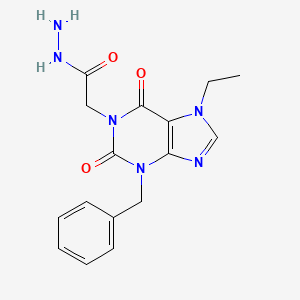

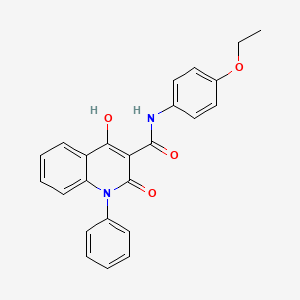

The compound “2-(5-Hydroxy-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro-4-quinazolinol” is a complex organic molecule. It contains functional groups such as hydroxyl groups and a pyrazole ring, which are common in many biologically active compounds .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

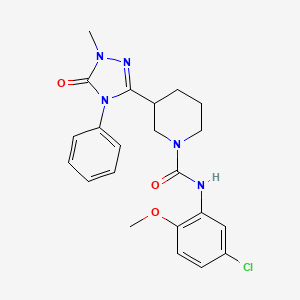

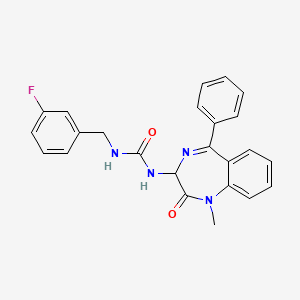

The molecular structure of this compound, based on its name, includes a pyrazole ring and a quinazolinone ring. These structures are common in many pharmaceuticals and could potentially interact with biological targets .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the hydroxyl groups might be involved in hydrogen bonding or could be modified through reactions like esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence these properties .Applications De Recherche Scientifique

Corrosion Inhibition

Quinazolinone derivatives have been investigated for their efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. The study by Errahmany et al. (2020) explored the inhibition performance of various quinazolinone compounds, including their interaction mechanisms and adsorption behaviors, highlighting their significant potential in protecting metal surfaces from corrosion in industrial applications (Errahmany et al., 2020).

Antioxidant Activity

The antioxidant properties of quinazolinone derivatives have been a subject of interest due to their potential in mitigating oxidative stress-related damages. Hassan and Hassanin (2017) synthesized novel 3-heterocyclyl 4-hydroxy-2(1H)-quinolinones, demonstrating their effectiveness in in vitro antioxidant screenings, suggesting their applicability in developing therapeutic agents against oxidative stress (Hassan & Hassanin, 2017).

Phototoxicity and Antiproliferative Activity

The phototoxic and antiproliferative activities of quinazolinone derivatives, particularly against cancer cell lines, have been explored to develop novel anticancer therapies. Chimichi et al. (2006) described the synthesis and evaluation of 3-pyrazolyl or -isoxazolyl substituted 4-hydroxy-2(1H)-quinolinones, highlighting their potential in leukemia and adenocarcinoma-derived cell line treatments (Chimichi et al., 2006).

Antitubercular Activity

Investigations into the antitubercular properties of quinazolinone derivatives revealed promising activity against various strains of Mycobacterium, including Mycobacterium tuberculosis and Mycobacterium avium. Kuneš et al. (2000) synthesized and evaluated a series of quinazoline derivatives, identifying compounds with superior activity compared to conventional treatments (Kuneš et al., 2000).

Antioxidants in Lubricating Grease

Quinazolinone derivatives' role as antioxidants in lubricating greases was explored to enhance the longevity and performance of mechanical systems. Hussein et al. (2016) synthesized and evaluated the efficiency of quinazolinone derivatives in lubricating greases, demonstrating their effectiveness in reducing oxidation and improving grease stability (Hussein et al., 2016).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-8-9(6-7-19)13(21)18(17-8)14-15-11-5-3-2-4-10(11)12(20)16-14/h17,19H,2-7H2,1H3,(H,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPVFBIVCROWRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=NC3=C(CCCC3)C(=O)N2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-Cyano-3-cyclopropyl-N-[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]prop-2-enamide](/img/structure/B2522515.png)

![2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2522526.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate](/img/structure/B2522531.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2522535.png)

![3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2522537.png)